
1,1',1''-(Pent-2-yne-1,4,5-triyl)tripiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine is an organic compound characterized by the presence of a piperidine ring and a pent-2-yne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine typically involves the following steps:
Formation of the Pent-2-yne Backbone: This can be achieved through the dehydrohalogenation of a vicinal dihalide or vinylic halide using a strong base such as sodium amide in ammonia (NaNH₂/NH₃).
Attachment of Piperidine Rings: The piperidine rings can be introduced through nucleophilic substitution reactions, where the piperidine acts as a nucleophile attacking the electrophilic sites on the pent-2-yne backbone.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the piperidine rings or the alkyne backbone.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in an acidic medium.
Reduction: H₂ gas with Pd/C catalyst under mild pressure.
Substitution: Piperidine as a nucleophile in the presence of a suitable leaving group on the alkyne backbone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkanes.
Aplicaciones Científicas De Investigación
1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine involves its interaction with molecular targets such as enzymes or receptors. The piperidine rings can interact with biological macromolecules, potentially modulating their activity. The alkyne backbone can also participate in various chemical reactions, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Pentyne: A simple alkyne with a similar backbone but lacking the piperidine rings.
2-Pentyne: Another alkyne with a similar structure but different positioning of the triple bond.
1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine: Unique due to the presence of three piperidine rings attached to the alkyne backbone.
Uniqueness
1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine is unique due to its combination of a pent-2-yne backbone with three piperidine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
64558-22-1 |
|---|---|
Fórmula molecular |
C20H35N3 |
Peso molecular |
317.5 g/mol |
Nombre IUPAC |
1-[1,5-di(piperidin-1-yl)pent-3-yn-2-yl]piperidine |
InChI |
InChI=1S/C20H35N3/c1-4-12-21(13-5-1)16-10-11-20(23-17-8-3-9-18-23)19-22-14-6-2-7-15-22/h20H,1-9,12-19H2 |
Clave InChI |
CXWMGBSTSMYWSH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC#CC(CN2CCCCC2)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



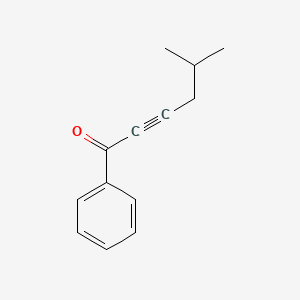
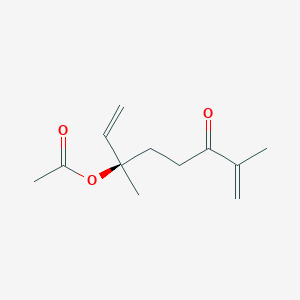
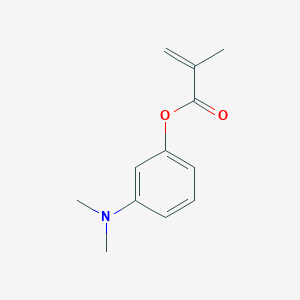
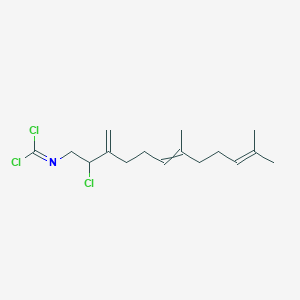
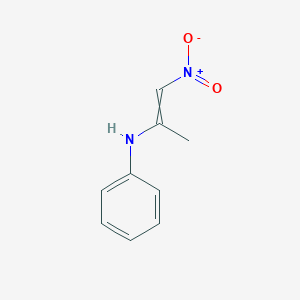
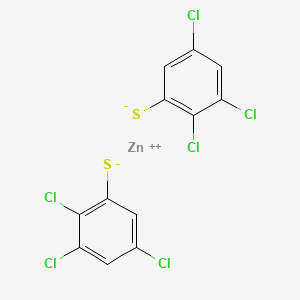

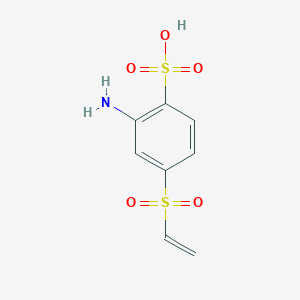
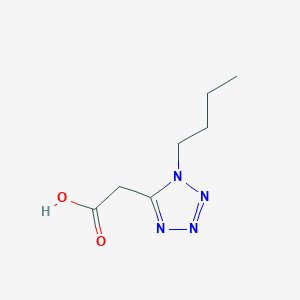
![1-[(2,3,3-Trichloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14496795.png)
![1-{4-[3-(4-tert-Butylphenoxy)propoxy]phenyl}ethan-1-one](/img/structure/B14496798.png)
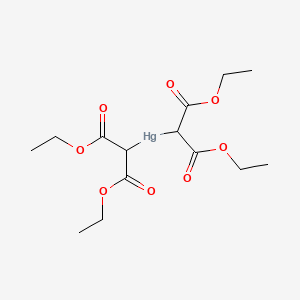
![{[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene](/img/structure/B14496812.png)
